2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound featuring a benzamide core linked to an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3-hydroxypyridine with a suitable benzoyl chloride derivative under basic conditions to form the oxazolo[4,5-b]pyridine ring system. This intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the benzamide and oxazolo[4,5-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- 2- (2-furyl) [1,3]oxazolo [4,5-b]pyridine
Uniqueness
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)20(25)23-17-10-5-9-16(14(17)2)21-24-19-18(26-21)11-6-12-22-19/h3-12H,1-2H3,(H,23,25) |
InChI Key |
SBGVWPZDUIRXRD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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